2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines
Preparation Methods
The synthesis of 2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazinylpyridines with chloroethynylphosphonates, followed by further functionalization to introduce the 4-methylbenzyl and morpholinosulfonyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves inhibition of the NLRP3 inflammasome pathway. This pathway plays a crucial role in the body’s immune response by activating inflammatory processes. The compound binds to specific molecular targets within the pathway, thereby preventing the activation of the inflammasome and reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methylphenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include:
[1,2,4]triazolo[4,3-a]pyrazines: These compounds also inhibit the NLRP3 inflammasome pathway but may have different pharmacokinetic properties.
[1,2,4]triazolo[4,3-a]quinolines: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity.
[1,2,4]triazolo[3,4-a]isoquinolines: These compounds are synthesized through similar routes and have comparable applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14-2-4-15(5-3-14)12-22-18(23)21-13-16(6-7-17(21)19-22)27(24,25)20-8-10-26-11-9-20/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHKYQGIKJASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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